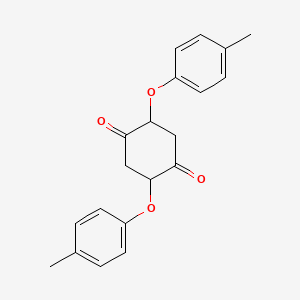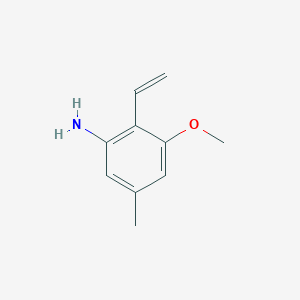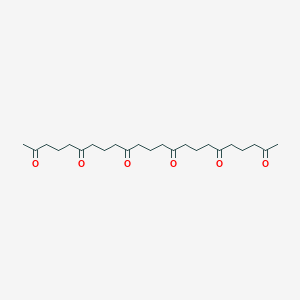
2-methyl-1-(4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-(4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one is a complex organic compound that features a unique structure combining an indole moiety, a pyrimidine ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine intermediates, followed by their coupling through a piperidine linker. Common reagents used in these reactions include various halogenating agents, bases, and solvents such as dichloromethane and methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1-(4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-methyl-1-(4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-1-(4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit CDKs and have shown significant cytotoxic activities against various cancer cell lines.
Piperidine derivatives: These compounds are widely used in medicinal chemistry for their diverse pharmacological activities.
Uniqueness
2-methyl-1-(4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one is unique due to its combination of an indole moiety, a pyrimidine ring, and a piperidine ring. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H26N4O4S |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
2-methyl-1-[4-[6-(5-methylsulfonylindol-1-yl)pyrimidin-4-yl]oxypiperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H26N4O4S/c1-15(2)22(27)25-9-7-17(8-10-25)30-21-13-20(23-14-24-21)26-11-6-16-12-18(31(3,28)29)4-5-19(16)26/h4-6,11-15,17H,7-10H2,1-3H3 |
Clave InChI |
IJOUABUCJZCJIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)N1CCC(CC1)OC2=NC=NC(=C2)N3C=CC4=C3C=CC(=C4)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-6-(6-methoxy-5-methyl-pyridin-3-yl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine](/img/structure/B13942898.png)

![1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13942918.png)









